molecular formula C23H13BrClN3O2 B5163584 5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide

5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide

Cat. No.: B5163584
M. Wt: 478.7 g/mol
InChI Key: QBJXWBJTCCHHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide, also known as BRD-7880, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Mechanism of Action

5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide works by targeting a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a role in the development and progression of cancer. By inhibiting BRD4, this compound can prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. It has also been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide in lab experiments is its specificity for BRD4. This allows researchers to study the role of BRD4 in cancer development and progression. However, one limitation of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring is necessary to ensure that the compound is not causing harm to non-cancerous cells.

Future Directions

There are a number of future directions for research on 5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the study of the role of BRD4 in other diseases, such as inflammation and cardiovascular disease. Additionally, the potential use of this compound in combination with other cancer therapies is an area of active research.

Synthesis Methods

5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide can be synthesized using a multi-step process that involves the coupling of 4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenylamine with 5-bromo-1-naphthoic acid. The resulting compound can then be purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide has been studied for its potential use as a cancer treatment. Specifically, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.

Properties

IUPAC Name

5-bromo-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrClN3O2/c24-18-7-2-4-14-15(18)5-1-6-16(14)22(29)27-13-9-10-19(25)17(12-13)23-28-21-20(30-23)8-3-11-26-21/h1-12H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJXWBJTCCHHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=C(O4)C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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